molecular formula C10H13NO2 B12771997 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- CAS No. 71074-51-6

2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)-

Cat. No.: B12771997
CAS No.: 71074-51-6
M. Wt: 179.22 g/mol
InChI Key: ASXGAOFCKGHGMF-MRVPVSSYSA-N
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Description

2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an amino group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- typically involves the reduction of naphthalene derivatives followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the amino group.

    1,2,5-Naphthalenetriol, 6-amino-5,6,7,8-tetrahydro-: Contains an additional hydroxyl group.

    2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-: Contains an additional hydroxymethyl group.

Uniqueness

2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl and amino groups on a tetrahydronaphthalene backbone makes it a versatile compound for various applications .

Properties

CAS No.

71074-51-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(6R)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m1/s1

InChI Key

ASXGAOFCKGHGMF-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2C[C@@H]1N)O)O

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)O)O

Origin of Product

United States

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